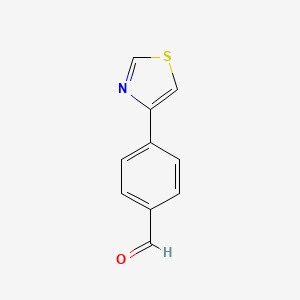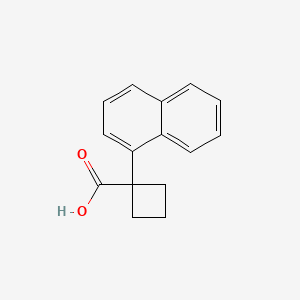
1-Cyclopropyl-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The introduction of the cyclopropyl group can be achieved through various synthetic routes, including cyclopropanation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1-Cyclopropyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects . The cyclopropyl group may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-5-carboxylic acid: Known for its use in organic synthesis and as a corrosion inhibitor.
Indole-2-carboxylic acid: Explored for its potential as an anticancer agent.
The unique cyclopropyl group in this compound distinguishes it from these compounds, potentially offering enhanced biological activity and specificity.
Propriétés
IUPAC Name |
1-cyclopropylindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSDQSNSPWHIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8011264.png)
![2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8011271.png)
![tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8011288.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8011306.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011315.png)


![3-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B8011328.png)


![2-Bromo-7-methoxy-imidazo[1,2-a]pyridine](/img/structure/B8011342.png)
